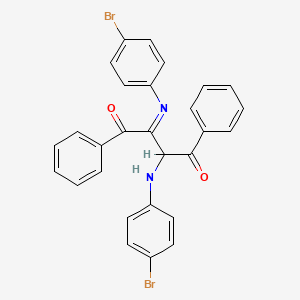
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione is an organic compound that belongs to the class of imines and diketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the diketone backbone: This can be achieved through a Claisen condensation reaction between appropriate ketone precursors.
Introduction of the bromine substituents: Bromination reactions using bromine or N-bromosuccinimide (NBS) can be employed to introduce bromine atoms at specific positions on the aromatic rings.
Formation of the imine linkage: The imine bond can be formed through a condensation reaction between aniline derivatives and the diketone intermediate.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloroanilino)-3-(4-chlorophenyl)imino-1,4-diphenylbutane-1,4-dione
- 2-(4-Fluoroanilino)-3-(4-fluorophenyl)imino-1,4-diphenylbutane-1,4-dione
Propiedades
Número CAS |
4944-68-7 |
|---|---|
Fórmula molecular |
C28H20Br2N2O2 |
Peso molecular |
576.3 g/mol |
Nombre IUPAC |
2-(4-bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C28H20Br2N2O2/c29-21-11-15-23(16-12-21)31-25(27(33)19-7-3-1-4-8-19)26(28(34)20-9-5-2-6-10-20)32-24-17-13-22(30)14-18-24/h1-18,25,31H |
Clave InChI |
OYHSRBMCOPHITD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(=NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



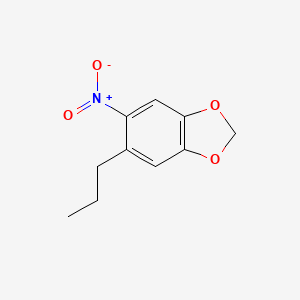
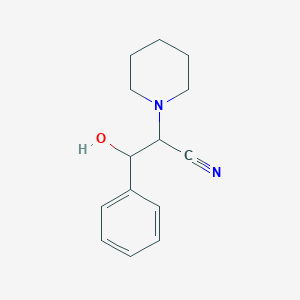
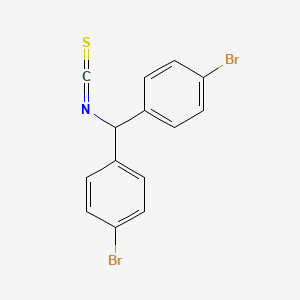
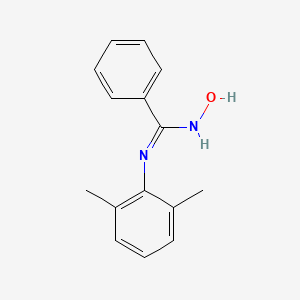

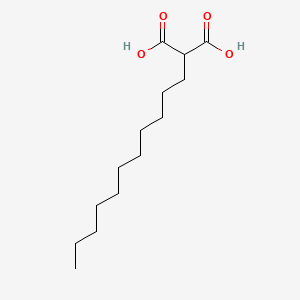
![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)

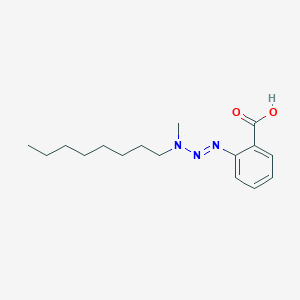
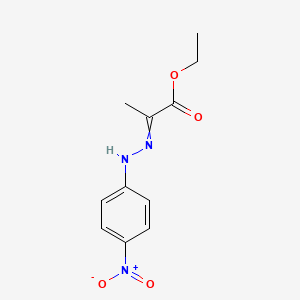
![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)


